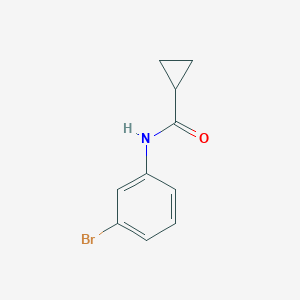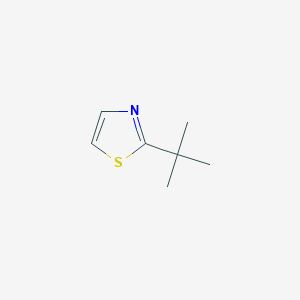
p-クロロフェニルアリルエーテル
概要
説明
p-Chlorophenyl allyl ether is an organic compound that belongs to the class of phenyl ethers It is characterized by the presence of a chlorophenyl group attached to an allyl ether moiety
科学的研究の応用
p-Chlorophenyl allyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ether cleavage.
Medicine: Research into potential therapeutic agents may involve derivatives of p-chlorophenyl allyl ether.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
- The primary target of p-Chlorophenyl allyl ether is not well defined, but it is believed to act in the central nervous system (CNS) rather than directly on skeletal muscle .
- p-Chlorophenyl allyl ether undergoes a Claisen rearrangement when heated. This reaction involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Cellular Effects
It has been reported that a similar compound, 1-allyloxy-4-propoxybenzene, has an effect on the peripheral olfactory system of varroa mites by disrupting the chemical recognition process
Molecular Mechanism
It’s known that the compound can be sensed by honey bees, but the detection of the compound alone by varroa is not clear
Metabolic Pathways
A study on a similar compound, 1-allyloxy-4-propoxybenzene, suggests that it can be metabolized by Pseudomonas putida strains
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-chlorophenyl allyl ether can be achieved through several methods. One common approach involves the reaction of p-chlorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:
p-Chlorophenol+Allyl Bromide→p-Chlorophenyl Allyl Ether+Potassium Bromide
Industrial Production Methods: In an industrial setting, the production of p-chlorophenyl allyl ether may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction and improve the overall process economics.
化学反応の分析
Types of Reactions: p-Chlorophenyl allyl ether undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form p-chlorophenyl propyl ether.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield p-chlorophenol and allyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: p-Chlorophenyl propyl ether.
Substitution: p-Chlorophenol, allyl alcohol.
類似化合物との比較
- p-Chlorophenyl methyl ether
- p-Chlorophenyl ethyl ether
- p-Chlorophenyl propyl ether
Comparison: p-Chlorophenyl allyl ether is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional synthetic transformations, such as epoxidation and Claisen rearrangement, which are not possible with the simpler alkyl ethers.
特性
IUPAC Name |
1-chloro-4-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDOKLIYYAHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292953 | |
| Record name | p-Chlorophenyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-70-1 | |
| Record name | 1-Chloro-4-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chlorophenyl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenyl allyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorophenyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is dielectric relaxation and why is it important to study in compounds like p-chlorophenyl allyl ether?
A1: Dielectric relaxation refers to the time it takes for molecules to reorient themselves in response to an applied electric field []. Studying this property in compounds like p-chlorophenyl allyl ether helps us understand how its molecular structure and dipole moment relate to its interactions with electromagnetic waves. This information can be valuable in various applications, such as designing materials with specific dielectric properties for use in electronics or telecommunications.
Q2: The research mentions "a variety of modes of re-orientation of molecular dipoles". What does this mean for a molecule like p-chlorophenyl allyl ether?
A2: p-Chlorophenyl allyl ether has different parts within its molecular structure that can move and rotate relative to each other. This means the molecule can reorient itself in multiple ways when an electric field is applied []. Understanding these different modes of reorientation can provide insights into the flexibility and overall behavior of the molecule in different environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)









